molecular formula C10H26Cl3N3 B1393106 N,N,N'-Trimethyl-N'-4-piperidinyl-1,2-ethanediamine trihydrochloride CAS No. 1185304-79-3

N,N,N'-Trimethyl-N'-4-piperidinyl-1,2-ethanediamine trihydrochloride

Cat. No. B1393106
CAS RN: 1185304-79-3
M. Wt: 294.7 g/mol
InChI Key: XOPAEEIXXVZJAE-UHFFFAOYSA-N
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Description

“N,N,N’-Trimethyl-N’-4-piperidinyl-1,2-ethanediamine trihydrochloride” is a chemical compound with the molecular formula C10H23N3.3HCl . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “N,N,N’-Trimethyl-N’-4-piperidinyl-1,2-ethanediamine trihydrochloride” can be represented by the SMILES string CN(CCN(C)C)C1CCNCC1.[H]Cl.[H]Cl.[H]Cl . The InChI code for this compound is 1S/C10H23N3.3ClH/c1-12(2)8-9-13(3)10-4-6-11-7-5-10;;;/h10-11H,4-9H2,1-3H3;3*1H .


Physical And Chemical Properties Analysis

“N,N,N’-Trimethyl-N’-4-piperidinyl-1,2-ethanediamine trihydrochloride” is a solid at room temperature . It has a molecular weight of 294.69 .

Scientific Research Applications

  • Cardiotropic Activity Research :

    • N,N,N'-Trimethyl-N'-4-piperidinyl-1,2-ethanediamine trihydrochloride has been studied for its cardiotropic activities. A related compound, ALM-843, showed antiarrhythmic activity and was hypothesized to act via a pharmacophore similar to verapamil, a slow Ca2+-channel blocker. This suggests potential applications in anti-ischemic and antiarrhythmic treatments (Mokrov et al., 2020).
  • Synthesis and Structural Analysis :

    • The compound has been involved in the synthesis and characterization of stable dications derived from similar diamines. These findings contribute to the understanding of the structural properties of such compounds, which is crucial for designing new molecules with specific functions (Keypour et al., 2009).
  • Ligand for Enantioselective Catalysis :

    • It has been used as a chiral tetradentate ligand in enantioselective alkylation, Michael additions, and aldolization reactions. This demonstrates its utility in asymmetric synthesis, which is important in the production of chiral pharmaceuticals (Krein & Lowary, 2002).
  • Antimicrobial Research :

    • Derivatives of N,N,N'-Trimethyl-N'-4-piperidinyl-1,2-ethanediamine trihydrochloride have been synthesized and shown to exhibit significant antimicrobial activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Musa et al., 2010).
  • Chemical Synthesis and Material Research :

    • The compound has been used in the preparation of sterically demanding ligands and their metal derivatives, highlighting its role in the synthesis of novel materials with potential applications in catalysis (Kretschmer et al., 2017).
  • Fluorescence and Sensor Development :

    • Research involving nitrogen-doped carbon dots synthesized from this compound has led to the development of ratiometric fluorescent probes. These probes are used for evaluating acetylcholinesterase activity and detecting organophosphorus pesticides in water and food, demonstrating the compound's potential in sensor technology (Huang et al., 2019).

Safety and Hazards

The safety information for “N,N,N’-Trimethyl-N’-4-piperidinyl-1,2-ethanediamine trihydrochloride” indicates that it is classified as a combustible solid . The flash point is not applicable . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3.3ClH/c1-12(2)8-9-13(3)10-4-6-11-7-5-10;;;/h10-11H,4-9H2,1-3H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPAEEIXXVZJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C1CCNCC1.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N'-Trimethyl-N'-4-piperidinyl-1,2-ethanediamine trihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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